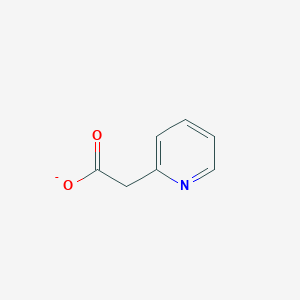

2-Pyridylacetate

Description

Contextualization within Pyridine (B92270) Chemistry and Heterocyclic Compounds

Pyridine is a simple aromatic heterocyclic compound with the chemical formula C₅H₅N. It is a six-membered ring containing five carbon atoms and one nitrogen atom. The nitrogen atom in the pyridine ring imparts basicity and nucleophilicity, making it a common structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. jscimedcentral.com Pyridine and its derivatives are fundamental to the field of heterocyclic chemistry, which explores the synthesis, properties, and applications of cyclic compounds containing atoms of at least two different elements in their rings.

2-Pyridylacetate is a derivative of pyridine where an acetate (B1210297) group (–CH₂COOR, where R is typically an alkyl or aryl group) is attached to the carbon atom at the 2-position of the pyridine ring. cymitquimica.com This substitution pattern is crucial as the proximity of the acetate group to the ring nitrogen atom influences the compound's electronic properties and reactivity. For instance, the methylene (B1212753) (–CH₂) group in this compound is activated, making it susceptible to deprotonation and subsequent reactions at the α-carbon. researchgate.net

The synthesis of this compound esters can be achieved through various methods. One common approach involves the carbethoxylation of α-picoline in the presence of a strong base like potassium amide. orgsyn.org Another method is the alcoholysis of 2-pyridylacetanilide. orgsyn.org Esterification of 2-pyridylacetic acid hydrochloride with an alcohol in the presence of a coupling agent like 1,3-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride is also a widely used procedure. prepchem.comgoogle.com

The reactivity of this compound is diverse. The ester group can undergo hydrolysis to form 2-pyridylacetic acid. chemicalbook.com The active methylene group can be deprotonated by strong bases such as n-butyllithium or sodium amide to form a carbanion, which can then react with various electrophiles. google.com This reactivity allows for the introduction of a wide range of functional groups at the α-position. Furthermore, this compound and its derivatives can participate in cyclization reactions to form fused heterocyclic systems like indolizines. chim.itjbclinpharm.org A notable reaction is the Hammick reaction, where sodium this compound decarboxylates in the presence of a carbonyl compound to yield substituted picolyl alcohols. rsc.org

Significance as a Versatile Synthetic Intermediate and Ligand Precursor

The dual functionality of this compound makes it a highly valuable molecule in organic synthesis and coordination chemistry.

As a Synthetic Intermediate:

This compound serves as a key precursor for the synthesis of a variety of more complex organic molecules. Its activated methylene group allows for facile functionalization. For example, it can undergo α-indolmethylation when reacted with 3-indoleacetic acids in the presence of a copper catalyst. researchgate.net It is also used in the synthesis of various heterocyclic compounds. For instance, reaction with hydrazine (B178648) hydrate (B1144303) transforms the ester into 2-(pyridin-2-yl)acetohydrazide (B1337851), a key intermediate for synthesizing thiosemicarbazides, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. researchgate.netmdpi.com

Furthermore, decarboxylative reactions of pyridylacetates provide a route to introduce new functional groups. For example, decarboxylative trifluoromethylthiolation of lithium pyridylacetates has been achieved using an electrophilic trifluoromethylthiolation reagent. beilstein-journals.org The ability to participate in multi-component reactions further highlights its utility; for example, it reacts with alkynes to produce substituted indolizines. chim.it Esters of 2-pyridylacetic acid, such as the tert-butyl ester, are used as reagents in esterification, amidation, and nucleophilic substitution reactions in the synthesis of pharmaceuticals and agrochemicals. lookchem.com

As a Ligand Precursor:

In the field of coordination chemistry, the pyridine nitrogen and the carbonyl oxygen of the acetate group in this compound allow it to act as a bidentate ligand, forming stable chelate rings with metal ions. csic.es The resulting metal complexes have applications in various areas, including catalysis. For example, palladium complexes containing this compound as a ligand have been shown to catalyze the aerobic oxidation of alcohols. csic.es

The coordination of this compound to a metal center can also activate the ligand for further reactions. A ruthenium polypyridyl complex with a coordinated this compound ligand has been shown to undergo aerobic oxidation of the methylene group to an α-keto group. rsc.org This reactivity provides insights into potential mechanisms for C-H activation and has implications for the development of oxidation catalysts. The versatility of pyridine-based ligands, including this compound, is a cornerstone of modern coordination chemistry, enabling the construction of diverse metal-organic frameworks and complexes with tailored electronic and steric properties. jscimedcentral.commdpi.com

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C7H6NO2- |

|---|---|

Poids moléculaire |

136.13 g/mol |

Nom IUPAC |

2-pyridin-2-ylacetate |

InChI |

InChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10)/p-1 |

Clé InChI |

BPSNETAIJADFTO-UHFFFAOYSA-M |

SMILES canonique |

C1=CC=NC(=C1)CC(=O)[O-] |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Pyridylacetate and Its Derivatives

Established Synthetic Pathways for 2-Pyridylacetate Esters and Acids

Several methods have been developed for the synthesis of this compound esters and their corresponding carboxylic acids. These routes offer flexibility in starting materials and reaction conditions.

Esterification of 2-Pyridylacetic Acid with Alcohols

The direct esterification of 2-pyridylacetic acid with an alcohol in the presence of an acid catalyst is a fundamental and widely used method. libretexts.org This reaction, known as Fischer esterification, involves heating the carboxylic acid and an excess of the alcohol with a catalyst, typically a strong acid like sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, the water formed during the reaction is often removed. libretexts.orgmasterorganicchemistry.com

A specific example involves the reaction of 2-pyridylacetic acid hydrochloride with cyclopentylmethanol. In this procedure, 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) is used as a coupling agent in a mixture of pyridine (B92270) and methylene (B1212753) chloride at room temperature. google.com After the reaction, the mixture is quenched with water and extracted with chloroform (B151607) to yield cyclopentylmethyl this compound. google.com

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product |

| 2-Pyridylacetic acid, Alcohol | Acid catalyst (e.g., H₂SO₄, TsOH) | Excess alcohol | Heating, removal of water | This compound ester |

| 2-Pyridylacetic acid hydrochloride, Cyclopentylmethanol | EDC, Pyridine | Methylene chloride | Room temperature, 2 hours | Cyclopentylmethyl this compound |

Alcoholysis of 2-Pyridylacetanilide

An alternative route to this compound esters is through the alcoholysis of 2-pyridylacetanilide. orgsyn.orgorgsyn.org This method involves reacting 2-pyridylacetanilide, which can be prepared via the Beckmann rearrangement of the oxime of 2-phenacylpyridine, with an alcohol. orgsyn.orgorgsyn.org

Carbethoxylation of α-Picoline

The carbethoxylation of α-picoline represents another synthetic strategy. orgsyn.orgorgsyn.org This reaction is typically carried out in the presence of a strong base such as potassium amide. orgsyn.orgorgsyn.org The strong base deprotonates the methyl group of α-picoline, creating a nucleophile that can then react with a source of the carbethoxy group, such as diethyl carbonate.

A related procedure involves the use of phenyllithium, prepared from lithium and bromobenzene (B47551) in ether, to deprotonate α-picoline, forming picolyllithium. orgsyn.org This intermediate is then reacted with crushed dry ice (solid carbon dioxide) to form the lithium salt of 2-pyridylacetic acid. Subsequent esterification with ethanol (B145695) and dry hydrogen chloride gas yields ethyl this compound. orgsyn.org

| Starting Material | Reagents | Key Intermediate | Product |

| α-Picoline | 1. Lithium, Bromobenzene in ether2. Dry Ice (CO₂) | Picolyllithium | Lithium salt of 2-pyridylacetic acid |

| Lithium salt of 2-pyridylacetic acid | Ethanol, Hydrogen chloride | - | Ethyl this compound |

This process yields ethyl this compound as a light yellow liquid with a boiling point of 135–137°C at 28 mm Hg. orgsyn.org A similar yield of methyl this compound can be achieved by using methanol (B129727) in the esterification step. orgsyn.org

Hydrolysis of this compound Esters to 2-Pyridylacetic Acid

The conversion of this compound esters back to 2-pyridylacetic acid is readily accomplished through hydrolysis. A common procedure involves refluxing the ester, such as ethyl this compound, with a base like potassium hydroxide (B78521) in a mixture of ethanol and water. chemicalbook.com For instance, refluxing ethyl this compound with potassium hydroxide in an ethanol/water mixture at 50°C for 30 minutes, followed by acidification, yields 2-pyridylacetic acid quantitatively. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

| Ethyl this compound | Potassium hydroxide in Ethanol/Water | 50°C, 30 minutes | 2-Pyridylacetic acid | Quantitative |

Care must be taken during the workup, as 2-pyridylacetic acids are prone to decarboxylation under certain conditions. acs.org

Alternative Preparations of this compound Esters

Modern synthetic methods have expanded the toolbox for preparing this compound derivatives. These often involve transition-metal-catalyzed cross-coupling reactions or direct SNAr reactions. acs.orgacs.org

One innovative three-component synthesis utilizes Meldrum's acid derivatives. acs.orgacs.orgresearchgate.net In this approach, a Meldrum's acid derivative acts as a nucleophile, substituting an activated pyridine-N-oxide. The resulting intermediate then acts as an electrophile, reacting with various nucleophiles like alcohols to produce substituted this compound esters. acs.orgacs.orgresearchgate.net For example, reacting a 4-substituted pyridine-N-oxide with a Meldrum's acid derivative followed by treatment with an alcohol and potassium tert-butoxide in THF can yield the corresponding ester. acs.org This method has been shown to be effective for producing a variety of esters, including benzyl (B1604629) and allyl esters. acs.org

Other strategies include the palladium-catalyzed cross-coupling of halopyridines with nucleophiles such as lithium enolates, silyl (B83357) enol ethers, or Reformatsky reagents. acs.orgacs.org Additionally, direct SNAr reactions of halopyridines with activated methylene compounds like malonates, ketoesters, or cyanoacetate, followed by hydrolysis and decarboxylation, can also yield the desired products. acs.orgacs.org

Strategies for the Derivatization of the this compound Scaffold

The this compound scaffold is a versatile platform for further chemical transformations, allowing for the synthesis of a wide array of more complex molecules.

A primary strategy involves the transformation of the ester group. For instance, ethyl this compound can be converted into 2-(pyridin-2-yl)acetohydrazide (B1337851) by reacting it with hydrazine (B178648) hydrate (B1144303) in ethanol. mdpi.com This hydrazide serves as a key intermediate for synthesizing various heterocyclic compounds, including thiosemicarbazides, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. mdpi.com

Another derivatization approach focuses on the methylene group of the this compound. Alkylation at this position can be achieved by treating the ester with a strong base, such as n-butyllithium or sodium amide, followed by the addition of an electrophile. For example, cyclopentylmethyl this compound can be deprotonated with n-butyllithium at -78°C and then reacted with carbon disulfide and methyl iodide. google.com

The pyridine ring itself can also be modified. For example, this compound can undergo dearomative annulation with nitroenynes to construct functionalized quinolizine scaffolds. nih.govacs.org Furthermore, decarboxylative fluorination of lithium 2-pyridylacetates has been shown to occur under catalyst-free conditions, providing a route to 2-(fluoroalkyl)pyridines. researchgate.netnih.gov

The this compound moiety is also a precursor for the synthesis of indolizines. chim.itjbclinpharm.org For example, ethyl this compound reacts with α-halogenoketones, such as phenacyl bromide, to form indolizine (B1195054) derivatives. jbclinpharm.org In some cases, metal-catalyzed cyclization of 2-pyridylacetates with unsaturated ketones and chalcones can afford ester-substituted indolizines. chim.it

| Starting Material | Reagents | Product Type |

| Ethyl this compound | Hydrazine hydrate | 2-(Pyridin-2-yl)acetohydrazide |

| Cyclopentylmethyl this compound | 1. n-Butyllithium 2. Carbon disulfide, Methyl iodide | Alkylated this compound derivative |

| This compound | Nitroenynes | Functionalized quinolizine |

| Lithium this compound | Electrophilic fluorinating reagent | 2-(Fluoroalkyl)pyridine |

| Ethyl this compound | α-Halogenoketones | Indolizine derivative |

Construction of Novel Heterocyclic Systems Utilizing this compound as a Building Block

This compound serves as a fundamental starting material for the synthesis of various heterocyclic compounds through multi-step reaction sequences.

A library of heterocyclic derivatives can be efficiently synthesized starting from ethyl this compound. mdpi.comnih.gov The initial step involves the transformation of ethyl this compound into 2-(pyridin-2-yl)acetohydrazide, which acts as a key intermediate. mdpi.com This hydrazide is then used to construct a variety of heterocyclic rings. mdpi.comnih.gov

Thiosemicarbazide (B42300) Derivatives: The reaction of 2-(pyridin-2-yl)acetohydrazide with various aryl isothiocyanates in boiling acetonitrile (B52724) yields N-substituted-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide derivatives (thiosemicarbazides). mdpi.com These thiosemicarbazide derivatives are crucial precursors for further cyclization reactions. mdpi.comnih.gov

1,2,4-Triazole Derivatives: The synthesis of 4-aryl-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones is achieved by refluxing the corresponding thiosemicarbazide derivative with a 2% sodium hydroxide solution. mdpi.com This cyclization occurs under basic conditions. mdpi.com

1,3,4-Thiadiazole (B1197879) Derivatives: In contrast, the formation of N-aryl-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amines is accomplished through the cyclization of the same thiosemicarbazide precursors but under acidic conditions, using concentrated sulfuric acid. mdpi.com

1,3,4-Oxadiazole (B1194373) Derivatives: One route to a 1,3,4-oxadiazole involves treating 2-(pyridin-2-yl)acetohydrazide with carbon disulfide in the presence of potassium hydroxide and ethanol to form 5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione. mdpi.com Alternatively, 2-amino-5-substituted-1,3,4-oxadiazoles can be prepared from thiosemicarbazide precursors via a desulfurization/cyclization reaction using mercuric chloride. mdpi.com

Table 1: Synthesis of Heterocyclic Derivatives from Ethyl this compound

| Target Derivative | Starting Material | Key Reagents & Conditions | Reference |

|---|---|---|---|

| 2-(Pyridin-2-yl)acetohydrazide | Ethyl this compound | Hydrazine hydrate (80%), EtOH, room temp, 2h | mdpi.com |

| Thiosemicarbazides | 2-(Pyridin-2-yl)acetohydrazide | Aryl isothiocyanate, acetonitrile, reflux, 6h | mdpi.com |

| 1,2,4-Triazoles | Thiosemicarbazide derivative | 2% NaOH, reflux, 1-4h | mdpi.com |

| 1,3,4-Thiadiazoles | Thiosemicarbazide derivative | Conc. H₂SO₄, 4h | mdpi.com |

| 1,3,4-Oxadiazoles | Thiosemicarbazide derivative | Et₃N, HgCl₂, DMF | mdpi.com |

Quinolizine and its fused derivatives are synthesized through condensation and annulation reactions where this compound or its nitrile analogue acts as a key component. mdpi.comnii.ac.jpclockss.org These reactions typically involve the condensation of the active methylene group of the pyridylacetate with various electrophilic partners. clockss.orgarkat-usa.org

For instance, 3-phenylpyrano[4,3-b]quinolizine derivatives can be synthesized by reacting pyrones with methyl this compound in dimethyl sulfoxide (B87167) (DMSO) using potassium carbonate as a base. mdpi.comarkat-usa.org The reaction proceeds at room temperature followed by gentle heating, yielding the target dicarbonyl quinolizine compounds in high yields. mdpi.com Similarly, the reaction of sulfonyl ketene (B1206846) dithioacetals with alkyl 2-pyridylacetates in the presence of a base can directly afford 3-phenylsulfonyl-4H-quinolizine-1-carboxylates. nii.ac.jp Fused polycyclic quinolizine derivatives, such as quinolizino[3,2-a]quinolizines, have been synthesized in a one-pot method using ketene dithioacetal and alkyl 2-pyridylacetates. clockss.org

Table 2: Synthesis of Quinolizine Derivatives

| Quinolizine Derivative | This compound Reactant | Co-reactant | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 1,11-dioxo-3-phenyl-1H,11H-pyrano[4,3-b]quinolizine-5-carboxylate | Methyl this compound | Pyrone 1a | K₂CO₃, DMSO, rt then 50-60°C | 86% | mdpi.com |

| Alkyl 3-phenylsulfonyl-4H-quinolizine-1-carboxylates | Alkyl 2-pyridylacetates | Sulfonyl ketene dithioacetal | Base (e.g., K₂CO₃) | Good | nii.ac.jp |

| Methyl 3-cyano-4-oxo-4H-quinolizine-1-carboxylate | Methyl this compound | Methyl bis(methylsulfanyl)methylene-cyanoacetate | K₂CO₃, rt, 4-5h | 84% | clockss.org |

Synthesis of Thiosemicarbazide, 1,2,4-Triazole, 1,3,4-Thiadiazole, and 1,3,4-Oxadiazole Derivatives

Nucleophilic Substitution Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality of 2-pyridylacetic acid and its esters can undergo nucleophilic substitution, allowing for its conversion into other important functional groups. These reactions are fundamental in modifying the core structure for various applications. lookchem.com For example, the tert-butyl ester of 2-pyridylacetic acid is a reagent used in esterification, amidation, and other nucleophilic substitution processes. lookchem.com

A three-component synthesis strategy for substituted pyridylacetic acid derivatives showcases this reactivity. acs.orgresearchgate.net After an initial reaction between a pyridine-N-oxide and Meldrum's acid, the resulting intermediate acts as an electrophile. acs.org This intermediate can then react with a range of nucleophiles, such as amines, to trigger ring-opening and decarboxylation, ultimately yielding 2-pyridylacetamides. acs.orgresearchgate.net This transformation works well with both primary and secondary amines, including less nucleophilic ones like indoline, under high-temperature microwave conditions. acs.org

Electrophilic Decarboxylative Functionalization Reactions

A notable transformation of this compound derivatives is electrophilic decarboxylative functionalization. This method allows for the direct replacement of the carboxyl group with other functionalities, such as a trifluoromethylthio group (SCF₃). beilstein-journals.orgresearchgate.net The process typically begins with the saponification of a methyl this compound derivative to its corresponding lithium pyridylacetate salt. beilstein-journals.org

This lithium salt then undergoes decarboxylative trifluoromethylthiolation when treated with an electrophilic trifluoromethylthiolation reagent, such as N-(trifluoromethylthio)benzenesulfonimide. beilstein-journals.orgresearchgate.net This reaction proceeds smoothly to afford the desired trifluoromethyl thioethers in good yields. beilstein-journals.org A significant advantage of this methodology is the ability to perform the saponification and subsequent decarboxylative functionalization in a one-pot fashion, providing an efficient route to convert an ester group into a trifluoromethylthio group. beilstein-journals.orgresearchgate.net This approach has also been applied to decarboxylative fluorination using an electrophilic fluorinating agent. beilstein-journals.orgnii.ac.jpacs.org

Table 3: One-Pot Decarboxylative Trifluoromethylthiolation of Methyl 2-Pyridylacetates

| Substrate (Methyl Ester) | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-(pyridin-2-yl)propanoate | 1. LiOH (Saponification) 2. N-(trifluoromethylthio)benzenesulfonimide | 2-(1-(Trifluoromethylthio)ethyl)pyridine | 80% | beilstein-journals.org |

| Methyl 2-phenyl-2-(pyridin-2-yl)acetate | 1. LiOH (Saponification) 2. N-(trifluoromethylthio)benzenesulfonimide | 2-(Phenyl(trifluoromethylthio)methyl)pyridine | 83% | beilstein-journals.org |

| Methyl 2-cyclopropyl-2-(pyridin-2-yl)acetate | 1. LiOH (Saponification) 2. N-(trifluoromethylthio)benzenesulfonimide | 2-(Cyclopropyl(trifluoromethylthio)methyl)pyridine | 79% | beilstein-journals.org |

Synthesis of Substituted 2-Pyridylacetic Acid Derivatives

Diverse substituted 2-pyridylacetic acid derivatives can be prepared through innovative multi-component reactions. acs.orgfigshare.com Synthetic routes often start from halopyridines via cross-coupling reactions or from pyridine-N-oxides. acs.orgresearchgate.net

A particularly convenient three-component synthesis utilizes Meldrum's acid as a linchpin reagent. acs.orgfigshare.comresearchgate.net The process begins with the nucleophilic substitution of an activated pyridine-N-oxide by Meldrum's acid. acs.org The resulting intermediate can then be treated with various nucleophiles. acs.orgresearchgate.net The addition of the nucleophile triggers a ring-opening and decarboxylation cascade to yield the final substituted 2-pyridylacetic acid derivative. acs.orgfigshare.com This method is highly versatile, allowing for the synthesis of a wide array of esters and amides by simply changing the nucleophile in the second step. acs.orgresearchgate.net

Table 4: Three-Component Synthesis of Substituted 2-Pyridylacetic Acid Derivatives

| Pyridine-N-Oxide | Nucleophile (Step 2) | Product Type | Yield | Reference |

|---|---|---|---|---|

| 4-Chloropyridine-N-oxide | Sodium methoxide (B1231860) / Methanol | Methyl ester | 70% | researchgate.net |

| Pyridine-N-oxide | Potassium tert-butoxide / Allyl alcohol | Allyl ester | 73% | researchgate.net |

| Pyridine-N-oxide | iso-Butylmagnesium bromide | Ketone | 61% | researchgate.net |

| Pyridine-N-oxide | Benzylamine | Amide | 80% | researchgate.net |

| Pyridine-N-oxide | Indoline | Amide | 75% | researchgate.net |

Elucidation of Reactivity and Reaction Mechanisms of 2 Pyridylacetate

Oxidative Transformations and Pathways

Aerobic Oxidation of Coordinated 2-Pyridylacetate in Metal Complexes

The aerobic oxidation of this compound, when coordinated to a metal center, presents a fascinating example of C-H activation under mild conditions. rsc.orgcolab.ws A notable case is the ruthenium polypyridyl complex, [Ru(bpy)₂(acpy)]⁺ (where acpy = this compound and bpy = 2,2'-bipyridine), which is unstable in the presence of oxygen and undergoes oxidation. rsc.orgrsc.org This process results in the formation of the corresponding α-keto-2-pyridyl-acetate (acpyoxi) coordinated to the Ru(II) center. rsc.orgrsc.org

The reaction is significant as it utilizes molecular oxygen as the primary oxidant. rsc.orgcolab.ws The transformation is understood to occur in two main steps: an initial oxidation produces the α-hydroxo-2-pyridyl-acetate intermediate, which is then further oxidized to the final α-keto product. rsc.orggoogle.com The reaction is observed to be hindered by coordinating solvents, which underscores the crucial role of the metal center in mediating the process. rsc.orggoogle.com

Theoretical studies suggest that the binding of O₂ to the ruthenium complex is facilitated by the somewhat unstable six-membered chelate ring formed by the this compound ligand. rsc.orgcolab.wsrsc.org This leads to the formation of a Ru(III)-superoxo species, which is stabilized by the nearby carboxylate group. rsc.orgrsc.org

Neophylpalladium complexes containing this compound as a ligand have also been shown to be effective catalysts for the aerobic oxidation of various alcohols. csic.esresearchgate.net These reactions proceed without the need for additives, highlighting the efficiency of the palladium-2-pyridylacetate system in facilitating oxidation processes. csic.es

Mechanistic Investigations of C-H Activation in this compound Systems

The activation of C-H bonds is a pivotal step in the oxidative transformation of this compound. In the context of the [Ru(bpy)₂(acpy)]⁺ complex, the C-H activation occurs at the methylene (B1212753) group of the this compound ligand. rsc.org While direct C-H activation by the initially formed Ru(III)-superoxo species is thermodynamically challenging, an alternative, more favorable pathway has been proposed. rsc.orgrsc.org

This alternative mechanism involves the interaction of the Ru(III)-superoxo intermediate with a second molecule of the [Ru(bpy)₂(acpy)]⁺ complex. rsc.org This interaction leads to the formation of a diruthenium μ-peroxo intermediate, which subsequently yields two highly reactive Ru(IV)=O species with a low activation energy. rsc.orgrsc.orgresearchgate.net

These Ru(IV)=O centers are potent enough to activate the C-H bonds of the methylene group in the coordinated this compound. rsc.orgrsc.org This activation step has a calculated activation free energy (ΔG‡) of 23.1 kcal mol⁻¹ and leads to the formation of an α-hydroxo-2-pyridylacetate intermediate. rsc.orgrsc.org Further oxidation of this intermediate ultimately yields the α-keto-2-pyridyl-acetate product. rsc.orgrsc.orgnih.gov This mechanism, involving a Ru(IV)=O species, provides key insights into C-H activation processes catalyzed by transition-metal complexes using O₂ as the oxidant. rsc.orgcolab.ws

The table below summarizes the key energetic parameters involved in the proposed mechanism for the aerobic oxidation of coordinated this compound.

| Reaction Step | Intermediate/Transition State | Activation Free Energy (ΔG‡) (kcal mol⁻¹) |

| Direct C-H activation by RuIII-OO•- | [Ru(bpy)₂(acpy)]⁺ + O₂ → RuIII-OO•- | 41.1 rsc.org |

| Dimerization to μ-peroxo intermediate | 2 [Ru(bpy)₂(acpy)]⁺ + O₂ → [(RuIII(bpy)₂(O-acpy))₂O₂]²⁺ | - |

| Formation of RuIV=O species | [(RuIII(bpy)₂(O-acpy))₂O₂]²⁺ → 2 [RuIV(bpy)₂(O-acpy)O]⁺ | 2.3 rsc.org |

| C-H activation by RuIV=O | [RuIV(bpy)₂(O-acpy)O]⁺ → α-hydroxo intermediate | 23.1 rsc.org |

Oxidation to Pyridine-2-carboxylic Acid

2-Pyridylacetic acid can be oxidized to form pyridine-2-carboxylic acid. This transformation can be achieved using oxidizing agents such as potassium permanganate. In some instances, ligands based on pyridin-2-yl structures have been observed to decompose in the presence of a manganese source and hydrogen peroxide, yielding pyridine-2-carboxylic acid. rsc.org This in-situ-formed pyridine-2-carboxylic acid, in conjunction with the manganese, is believed to be the active catalytic species for oxidation reactions. rsc.org The synthesis of pyridine-2-carboxylic acid can also be accomplished through the hydrolysis of 2-cyanopyridine (B140075) under alkaline conditions, followed by neutralization with an acid. google.com

Reductive Transformations

The reduction of this compound and its derivatives can lead to various products depending on the reagents and reaction conditions. For instance, 2-pyridylacetic acid can be reduced to pyridine-2-ethanol. A common reducing agent used for this type of transformation is lithium aluminum hydride.

In a different context, the condensation of ethyl this compound with triethyl orthoformate yields an unsaturated quinolizidone. Subsequent reduction of this intermediate to a saturated octahydroquinolizinone, followed by a Bouveault-Blanc reduction of the ester group, produces an alcohol. soton.ac.uk This demonstrates a stepwise reductive pathway to more complex molecular scaffolds. soton.ac.uk

Reactivity with Organometallic Reagents (e.g., Butyllithium, Sodium Amide)

This compound esters react with strong bases like n-butyllithium and sodium amide to generate a carbanion at the α-position to the ester group. google.comgoogle.comgoogleapis.com This nucleophilic intermediate can then be reacted with various electrophiles.

For example, treatment of ethyl this compound with n-butyllithium or sodium amide at low temperatures, followed by the addition of methylisothiocyanate, yields ethyl 2-methylthiocarbamoyl-2-(2-pyridyl)acetate. google.com Similarly, reacting the lithiated intermediate of cyclopentylmethyl this compound with carbon disulfide and then methyl iodide leads to the formation of a dithiocarboxylate derivative. google.com These reactions are typically carried out in dry aprotic solvents like tetrahydrofuran (B95107) (THF) under an inert atmosphere. google.comgoogle.com The use of 1.1 to 1.2 equivalents of the base is common to ensure complete deprotonation. google.comgoogle.comgoogleapis.com

The table below outlines typical reaction conditions for the reaction of this compound esters with organometallic reagents.

| This compound Ester | Base | Electrophile | Solvent | Temperature | Product |

| Ethyl this compound | n-Butyllithium or Sodium Amide | Methylisothiocyanate | THF | -78°C to 0°C | Ethyl 2-methylthiocarbamoyl-2-(2-pyridyl)acetate google.com |

| Cyclopentylmethyl this compound | n-Butyllithium | Carbon disulfide, then Methyl iodide | THF | -78°C | Cyclopentylmethyl 2-(dithiocarboxy)-2-(2-pyridyl)acetate derivative google.com |

| iso-Amyl this compound | n-Butyllithium or Sodium Amide | Methylisothiocyanate | THF | -78°C to 0°C | iso-Amyl 2-methylthiocarbamoyl-2-(2-pyridyl)acetate google.com |

Decarboxylation Mechanisms

2-Pyridylacetic acids, akin to β-ketoacids, are known to undergo thermal decarboxylation. acs.org This process involves the loss of carbon dioxide and can be facilitated by heat. wikipedia.org The mechanism for the thermal decarboxylation of 2-picolinic acid (a related compound) is believed to proceed through a transient zwitterionic intermediate, often referred to as the 'Hammick Intermediate'. wikipedia.org This intermediate is highly reactive and can be trapped by electrophiles present in the reaction mixture. wikipedia.org

In the context of 2-pyridylacetic acids, the decarboxylation can be strategically employed in synthesis. For instance, the decarboxylative functionalization of lithium pyridylacetates has been achieved. beilstein-journals.org Treatment of lithium pyridylacetates with an electrophilic reagent can lead to decarboxylation and the formation of a new carbon-functional group bond. A proposed mechanism suggests that the electrophile approaches the nitrogen atom of the pyridine (B92270) ring, which promotes decarboxylation and the formation of an ylide-like intermediate that subsequently isomerizes to the product. beilstein-journals.org

In Depth Coordination Chemistry and Metal Complexation Studies of 2 Pyridylacetate

Ligand Characteristics and Coordination Modes of 2-Pyridylacetate and its Anions

The functionality of this compound as a ligand in coordination chemistry is dictated by its structural features, specifically the pyridine (B92270) nitrogen atom and the carboxylate group. These groups allow for various modes of binding to metal centers.

Evaluation of Denticity and Chelation Behavior (e.g., Bidentate, Monodentate)

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. unacademy.comlibretexts.org this compound (acpy) primarily functions as a bidentate, monoanionic ligand. researchgate.netnih.gov It coordinates to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms from the deprotonated carboxylate group. This simultaneous binding to two sites on the metal ion results in the formation of a chelate ring. unacademy.comshivajichk.ac.in

While bidentate chelation is its most common coordination mode, the possibility of monodentate coordination exists, where it would bind through either the nitrogen or an oxygen atom, although this is less frequently observed. The anion can also act as a bridging ligand, connecting two different metal centers. The versatility in coordination is a hallmark of pyridine-carboxylate type ligands.

Influence of Chelate Ring Strain and Stability on Metal Coordination

The formation of a chelate ring significantly enhances the thermodynamic stability of a complex compared to its non-chelated counterpart, a phenomenon known as the chelate effect. libretexts.orgnumberanalytics.comuvic.ca This effect is primarily driven by a favorable increase in entropy. uvic.ca The stability of the resulting chelate complex is heavily influenced by the size of the ring formed. Generally, five- and six-membered chelate rings exhibit the highest stability due to minimal ring strain. libretexts.orgnumberanalytics.com

Synthesis, Structural Characterization, and Spectroscopic Analysis of Metal Complexes

The unique chelating properties of this compound have been exploited in the synthesis of a variety of metal complexes, with extensive studies conducted on ruthenium, palladium, and cobalt systems.

Ruthenium(II) Polypyridyl Complexes with this compound Ligands

The synthesis of Ruthenium(II) polypyridyl complexes incorporating the this compound (acpy) ligand has been well-documented. A common example is the complex [Ru(bpy)2(acpy)]+, where 'bpy' is 2,2'-bipyridine. rsc.org The synthesis is typically achieved by reacting a precursor complex, such as cis-[Ru(bpy)2Cl2], with 2-pyridylacetic acid in a solvent mixture, followed by refluxing under an inert atmosphere. rsc.orguark.edu The desired product is often precipitated by adding an ammonium (B1175870) hexafluorophosphate (B91526) (NH4PF6) solution. rsc.org

Another synthesized complex is [RuCl(trpy)(acpy)], where 'trpy' is 2,2':6',2''-terpyridine. researchgate.netresearchgate.net

Structural and Spectroscopic Characterization: These complexes are thoroughly characterized using a suite of analytical techniques. grafiati.com

NMR Spectroscopy: 1H NMR is used to confirm the structure and purity of the complexes. rsc.org

Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight of the synthesized compounds. rsc.org

UV-Visible Spectroscopy: The absorption spectra of these complexes show characteristic metal-to-ligand charge transfer (MLCT) bands in the visible region. rsc.orgresearchgate.netcmu.edu For [Ru(bpy)2(acpy)]+, these bands are located at specific wavelengths that can be compared to similar complexes.

Electrochemistry: Cyclic voltammetry is employed to study the redox properties. The [Ru(bpy)2(acpy)]+ complex shows a Ru(III)/Ru(II) redox pair at a potential that is more negative than its 2-picolinate analogue, indicating it is more easily oxidized. rsc.org This electrochemical behavior is linked to the ligand's susceptibility to aerobic oxidation, where the methylene (B1212753) group of the coordinated this compound is oxidized to a keto group. rsc.orggrafiati.com

Table 1: Selected Electrochemical Data for Ruthenium(II) Polypyridyl Complexes Data sourced from studies in CH2Cl2 solution.

| Complex | Redox Couple | Potential (V vs Fc+/Fc) |

| [Ru(bpy)2(acpy)]+ | Ru(III)/Ru(II) | 0.74 |

| [Ru(bpy)2(pic)]+ | Ru(III)/Ru(II) | 0.85 |

| acpy = this compound; pic = 2-picolinate |

Palladium Complexes Incorporating this compound as a Ligand

This compound has been successfully incorporated as a bidentate N-O ligand in well-defined alkylpalladium complexes, which have shown efficacy as catalysts for the aerobic oxidation of alcohols. researchgate.netnih.gov A general structure for these catalysts is [Pd(R)(N-O)(L)], where R is an alkyl group (e.g., neophyl), N-O is the this compound ligand, and L is a monodentate ligand like pyridine. nih.govcsic.es

The synthesis of these complexes is described as versatile, allowing for the creation of a range of catalyst structures by varying the components. researchgate.netcsic.es The structure of these complexes is typically a distorted square-planar geometry around the palladium center. csic.es X-ray diffraction studies on related complexes show a trans arrangement of the alkyl group and the carboxylate fragment of the chelating ligand. csic.es The performance of these catalysts is influenced by the structure of the chelate, including the size of the ring formed by the this compound ligand. researchgate.netnih.gov

Table 2: Examples of Palladium Complexes with Pyridine-Carboxylate Type Ligands

| Complex Type | N-O Ligand | Chelate Ring Size | Application |

| [Pd(CH2CMe2Ph)(N-O)(Py)] | Picolinate (B1231196) | 5-membered | Alcohol Oxidation Catalyst |

| [Pd(CH2CMe2Ph)(N-O)(Py)] | This compound | 6-membered | Alcohol Oxidation Catalyst |

| [Pd(CH2CMe2Ph)(N-O)(Py)] | Quinoline-2-carboxylate | 6-membered | Alcohol Oxidation Catalyst |

| Py = Pyridine |

Cobalt(II)-Enzyme Ternary Complexes with this compound Ligands

The interaction of this compound with metalloenzymes has been investigated through the formation of ternary complexes. A notable study involves the ternary complex formed between cobalt(II)-substituted bovine carbonic anhydrase, an important enzyme model, and various bidentate ligands, including this compound. nih.gov

These studies measure the spectrum, thermodynamic parameters, and formation constants to understand the nature of the ternary complex. nih.gov The this compound ligand binds to the cobalt(II) ion at the active site of the enzyme. The formation constants of these ternary complexes provide insight into their stability. For a series of bidentate ligands, the order of formation constants was found to be: (2-pyridinecarboxylate ≈ 8-quinolinecarboxylate >> 2-quinolinecarboxylate ≈ this compound). nih.gov This indicates that the ternary complex with this compound is less stable than those with ligands that form a five-membered chelate ring, such as 2-pyridinecarboxylate. This difference in stability is attributed to the coordination geometry and the degree of distortion in the complex. nih.gov

Table 3: Relative Formation Constants for Co(II)-Bovine Carbonic Anhydrase Ternary Complexes

| Bidentate Ligand | Relative Formation Constant |

| 2-Pyridinecarboxylate | High |

| 8-Quinolinecarboxylate | High |

| 2-Quinolinecarboxylate | Low |

| This compound | Low |

Compound Names Mentioned

| Abbreviation / Trivial Name | Systematic Name |

| This compound | (Pyridin-2-yl)acetate |

| 2,2'-Bipyridine | 2,2'-Bipyridine |

| 2,2':6',2''-Terpyridine | 2,2':6',2''-Terpyridine |

| 2-Picolinate | Pyridine-2-carboxylate |

| Pyridine | Pyridine |

| Neophyl | 2-Methyl-2-phenylpropyl |

| 2-Pyridinecarboxylate | Pyridine-2-carboxylate |

| 8-Quinolinecarboxylate | Quinoline-8-carboxylate |

| 2-Quinolinecarboxylate | Quinoline-2-carboxylate |

| Carbonic Anhydrase | Carbonate dehydratase |

| Ammonium hexafluorophosphate | Ammonium hexafluorophosphate |

Supramolecular Coordination Polymers with Divalent Metal Ions and Pyridylacetate

The formation of supramolecular coordination polymers relies on the ability of a ligand to bridge multiple metal centers, creating extended one-, two-, or three-dimensional networks. The pyridylacetate ligand, with its distinct pyridine nitrogen and carboxylate oxygen donor sites, is a candidate for constructing such polymers. In principle, the this compound anion can coordinate to a metal ion through its nitrogen atom and chelate a second metal ion via its carboxylate group, or bridge two different metal centers, leading to polymeric structures.

Research into coordination polymers of pyridylacetate isomers with divalent metal ions has been an active area. However, studies have predominantly focused on the 3-pyridylacetate (B8606304) and 4-pyridylacetate isomers, with examples for this compound being less common. The steric hindrance imposed by the close proximity of the carboxylate group to the pyridine ring in this compound may influence its ability to form extended, stable polymeric networks compared to its 3- and 4-isomers.

For instance, studies with the related ligand, 3-pyridylacetate, have successfully produced coordination polymers. A notable example is a two-dimensional polymer formed with Zinc(II), [Zn(3-pyridylacetate)₂(H₂O)₂]n. iucr.orgiucr.org In this structure, the Zn(II) cation is coordinated by four pyridylacetate anions and two water molecules in a distorted octahedral geometry. iucr.orgiucr.org The 3-pyridylacetate ligand bridges two different Zn(II) centers through its pyridine nitrogen and one carboxylate oxygen atom, creating a 2D sheet-like structure. iucr.orgiucr.org This illustrates the potential of pyridylacetate ligands to form extended networks with divalent metal ions. While specific examples with this compound are not as widely reported, the principles of coordination and network formation are expected to be similar, though likely influenced by its unique steric and electronic profile.

Advanced Spectroscopic and Crystallographic Studies for Complex Structure Elucidation

The definitive determination of the structure and bonding in metal complexes of this compound relies on a combination of advanced analytical techniques, primarily single-crystal X-ray diffraction, supplemented by various spectroscopic methods.

Single-Crystal X-ray Diffraction stands as the most powerful tool for unambiguously determining the solid-state structure of coordination complexes. It provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions. For example, in the study of a ruthenium complex containing an oxidized this compound ligand, [Ru(bpy)₂(acpyoxi)]⁺, X-ray diffraction revealed a monoclinic crystal system with a C2/c space group. rsc.org The analysis confirmed the coordination of the ligand to the ruthenium center and provided key structural parameters, elucidating the geometry and bonding within the complex. rsc.org

Spectroscopic techniques are crucial for characterizing complexes in both solid and solution states and for providing insights that complement crystallographic data.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to confirm the coordination of the this compound ligand. The positions of the carboxylate group's stretching frequencies are particularly informative. Upon coordination to a metal center, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group shift compared to the free ligand. In a study of a ruthenium(II) complex, the oxidation of the coordinated this compound ligand was confirmed by the appearance of new absorption bands at 1640 and 1649 cm⁻¹, which are characteristic of α-ketoesters. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for studying the structure of diamagnetic complexes in solution. Chemical shift changes in the signals of the pyridine ring and methylene protons of the this compound ligand upon complexation provide evidence of coordination. For instance, in the characterization of derivatives of ethyl 2-(this compound), ¹H and ¹³C NMR were used to confirm the structures of the synthesized compounds. mdpi.com In the study of the aerobic oxidation of [Ru(bpy)₂(acpy)]⁺, ¹H NMR spectroscopy was used to follow the reaction, showing the disappearance of the methylene protons of the this compound ligand and shifts in the pyridyl ring protons, confirming the transformation to the α-keto-acetate derivative. rsc.org

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands. In the investigation of [Ru(bpy)₂(acpy)]⁺, changes in the UV-Vis spectrum, specifically a blue shift in the lowest energy absorption maximum from 500 to 480 nm, were observed during its oxidation by O₂. rsc.org

These advanced methods, when used in concert, provide a comprehensive understanding of the intricate structures and electronic properties of this compound metal complexes.

Data Tables

Table 1: Selected Crystallographic Data for [Ru(bpy)₂(acpyoxi)]⁺ rsc.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Selected Bond Lengths (Å) | |

| Ru—O(1) | Data not available in source |

| Ru—N(5) | Data not available in source |

| Selected Bond Angles (°) | |

| N(5)—Ru—O(1) | 88.99 |

Table 2: Key Spectroscopic Data for this compound Complexes

| Technique | Complex/Derivative | Key Observation | Reference |

| FTIR (cm⁻¹) | Oxidized [Ru(bpy)₂(acpy)]⁺ | Appearance of new bands at 1640 and 1649 cm⁻¹ (characteristic of α-ketoesters). | rsc.org |

| ¹H NMR (ppm) | [Ru(bpy)₂(acpy)]⁺ upon oxidation | Disappearance of the methylene proton signals of the this compound ligand. | rsc.org |

| ¹H NMR (ppm) | N-(3,4-Dichlorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide | δ: 3.72 (s, 2H, CH₂); 7.24 (t, 1H, CHarom.); 7.37 (d, 1H, CHarom.); 8.33 (s, 1H, CHarom.); 9.95 (s, 1H, NH); 9.98 (s, 1H, NH); 10.32 (s, 1H, NH) | mdpi.com |

| UV-Vis (nm) | [Ru(bpy)₂(acpy)]⁺ upon oxidation | Blue shift of the lowest energy absorption maximum from 500 to 480 nm. | rsc.org |

Applications in Advanced Catalysis and Organic Synthesis

Catalytic Roles of 2-Pyridylacetate-Metal Complexes

Complexes of this compound have demonstrated notable involvement in C-H activation, a fundamental transformation in organic synthesis. The ligand can either facilitate the activation of external substrates or undergo C-H activation itself.

A significant example is the ruthenium polypyridyl complex, [Ru(bpy)₂(acpy)]⁺ (where acpy = this compound and bpy = 2,2'-bipyridine). rsc.orgresearchgate.net This complex is unstable under aerobic conditions and demonstrates C-H activation at the methylene (B1212753) group of the coordinated this compound ligand at mild conditions, using molecular oxygen as the primary oxidant. rsc.orgcolab.wsrsc.org Theoretical calculations suggest that a Ru(IV)=O species, formed via a μ-peroxo intermediate, is responsible for activating the C-H bond of the acpy ligand. rsc.orgrsc.org This activation has a calculated free energy barrier (ΔG‡) of 23.1 kcal/mol and leads to the formation of a coordinated α-hydroxo-2-pyridylacetate intermediate. rsc.orgrsc.org This reaction provides valuable mechanistic insights into C-H activation catalyzed by transition-metal complexes with O₂ as the sole oxygen source. rsc.orgcolab.wsrsc.org

Palladium complexes incorporating this compound have also been studied. For instance, neophylpalladium complexes of the type [Pd(CH₂CMe₂Ph)(N-O)(L)], where the N-O ligand can be this compound, have been developed. researchgate.netcsic.es While primarily used for alcohol oxidation, the underlying principles involve steps that are fundamental to many C-H functionalization reactions. researchgate.netcsic.es Furthermore, ruthenium-catalyzed systems have been developed for the meta-selective C–H bond functionalization of aryl 2-pyridyl ketones, showcasing the directing ability of the pyridyl group in more complex molecular skeletons. rsc.org

This compound has been successfully employed as a ligand in metal-catalyzed aerobic oxidation reactions, particularly for the oxidation of alcohols.

Palladium(II) complexes featuring this compound as a bidentate, monoanionic ligand are efficient catalysts for the aerobic oxidation of a variety of alcohols, including aliphatic, benzylic, and allylic types. researchgate.netcsic.es A key advantage of these well-defined neophylpalladium complexes, such as [Pd(CH₂CMe₂Ph)(this compound)(pyridine)], is their ability to catalyze these oxidations without the need for additives. researchgate.netcsic.es The catalytic cycle for these systems is proposed to involve the formation of a palladium-alkoxide intermediate, followed by β-hydride elimination to yield the oxidized product (aldehyde or ketone) and a palladium-hydride species. csic.esnih.gov The structure of the this compound ligand, including the size of the chelate ring it forms, influences the catalytic performance. csic.es

In a related process, the aerobic oxidation of the this compound ligand itself when coordinated to a ruthenium(II) center has been mechanistically investigated. rsc.orgrsc.org The complex [Ru(bpy)₂(acpy)]⁺ undergoes oxidation in the presence of O₂ to yield the corresponding α-keto-2-pyridyl-acetate. rsc.orgrsc.org The transformation occurs in two steps: an initial C-H activation produces an α-hydroxo-2-pyridyl-acetate analog, which is then further oxidized to the final keto product. rsc.org This process serves as a model for understanding C-H dehydrogenation reactions and potential degradation pathways for related ruthenium-based catalysts. rsc.org Copper(II) systems have also been shown to mediate the aerobic oxidation of related heteroaromatic ketones to their corresponding carboxylic acids, extending the applicability of this methodology. nih.gov

| Catalyst System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| [Pd(CH₂CMe₂Ph)(this compound)(pyridine)] | Aliphatic, benzylic, and allylic alcohols | Corresponding aldehydes and ketones | Efficient oxidation with oxygen; no additives required. | researchgate.netcsic.es |

| [Ru(bpy)₂(acpy)]⁺ | Coordinated this compound ligand | Coordinated α-keto-2-pyridyl-acetate | Model for aerobic C-H activation and oxidation; uses O₂ as the sole oxidant. | rsc.orgrsc.org |

This compound-containing complexes have emerged as promising electrocatalysts for the conversion of CO₂ into valuable chemical feedstocks like carbon monoxide (CO) and formate (B1220265) (HCOO⁻).

A novel ruthenium(II) complex, [RuCl(trpy)(acpy)] (where trpy = 2,2':6',2''-terpyridine), has been synthesized and studied for its electrocatalytic properties. researchgate.netresearchgate.netresearchgate.net In dry acetonitrile (B52724), this complex catalyzes the reduction of CO₂ primarily to CO, with a turnover number (TON) of 12. researchgate.net The catalytic process is initiated at an onset potential of -2.1 V vs. Fc/Fc⁺. researchgate.netresearchgate.net The presence of a small amount of water (1%) enhances the catalytic activity, increasing the TON for CO to 21 and also producing formate with a TON of 7. researchgate.net

Mechanistic studies, combining spectroelectrochemistry and DFT calculations, have identified a metallocarboxylate (Ru-COO⁻) intermediate during the catalytic cycle under anhydrous conditions. researchgate.net In the presence of water, the this compound ligand shows partial labilization during catalysis. researchgate.net These findings highlight the crucial role of the ligand structure and reaction conditions in determining the selectivity and efficiency of the CO₂ reduction process. researchgate.net The development of such molecular catalysts is significant due to their potential application in sustainable energy technologies. researchgate.netresearchgate.net While manganese-based catalysts are more widely studied for this purpose due to the metal's abundance, the effectiveness of this ruthenium-2-pyridylacetate system demonstrates the ligand's utility in designing potent electrocatalysts. nih.govliverpool.ac.uk

Aerobic Oxidation Catalysis, Including Alcohol Oxidation

Design Principles for this compound-Based Ligands in Catalytic Systems

The design of effective catalytic systems relies on the strategic selection and modification of ligands to tune the electronic and steric properties of the metal center. Several design principles can be extracted from studies involving this compound.

Chelate Ring Size and Stability : this compound typically acts as a bidentate N,O-ligand, forming a six-membered chelate ring with a metal center. rsc.org This is in contrast to the five-membered ring formed by the related picolinate (B1231196) ligand. The relative instability of this six-membered ring can be a crucial design element; for example, in the [Ru(bpy)₂(acpy)]⁺ complex, it is believed to favor O₂ binding, which initiates the aerobic oxidation cascade. rsc.org

Reactivity of the Methylene Bridge : The CH₂ group in this compound is not merely a passive linker. As seen in its ruthenium complexes, this group is susceptible to C-H activation and oxidation. rsc.orgrsc.org This inherent reactivity can be a target for mechanistic studies or a potential pathway for catalyst degradation that must be considered in ligand design. For applications requiring robust ligands, modification of this position may be necessary.

Steric Influence : The steric profile of the ligand can influence substrate accessibility and selectivity. While this compound itself is not exceptionally bulky, modifications to the pyridine (B92270) ring or the acetate (B1210297) fragment could be used to create specific catalytic pockets, a common strategy in designing catalysts for asymmetric synthesis. csic.esnih.gov Comparing the catalytic rates of palladium complexes with this compound versus bulkier ligands like quinoline-2-carboxylate reveals the influence of the ligand's structure on catalytic performance. csic.es

Role in Dearomative Annulation Processes

This compound and its derivatives have proven to be valuable synthons in dearomative annulation reactions, providing access to complex N-containing heterocyclic scaffolds. These reactions leverage the nucleophilic character of the carbanion generated from the acetate portion and the electrophilic nature of the pyridine ring.

A notable application is the DBU-catalyzed dearomative [3+3] annulation of 2-pyridylacetates with α,β-unsaturated pyrazolamides. rsc.orgresearchgate.net This reaction constructs multisubstituted 2,3-dihydro-4H-quinolizin-4-ones with high yields (up to 94%) and excellent diastereoselectivities (>20:1 dr). rsc.org The process is transition-metal-free, proceeds under mild conditions, and tolerates a wide range of functional groups. rsc.org In a similar vein, a base-catalyzed [3+3] annulation between 2-pyridylacetates and nitroenynes also yields highly functionalized quinolizine structures. nih.gov

Furthermore, an intramolecular dearomative annulation of this compound derivatives promoted by hexafluoroisopropanol (HFIP) has been developed to access functionalized 3,4-dihydroquinolizin-2-ones. researchgate.netacs.org These methodologies demonstrate the utility of this compound as a versatile building block, where its inherent reactivity is harnessed to create molecular complexity from readily available starting materials. rsc.org

| Reaction Type | Reactants | Catalyst/Promoter | Product Scaffold | Key Features | Reference |

|---|---|---|---|---|---|

| [3+3] Annulation | 2-Pyridylacetates and α,β-unsaturated pyrazolamides | DBU | 2,3-Dihydro-4H-quinolizin-4-ones | Transition-metal-free; high yields and diastereoselectivity. | rsc.org |

| [3+3] Annulation | 2-Pyridylacetates and nitroenynes | Base-catalyzed | Quinolizines | Access to highly functionalized scaffolds. | nih.gov |

| Intramolecular Annulation | Pyridylacetate derivatives | HFIP | 3,4-Dihydroquinolizin-2-ones | Provides access to different functionalized quinolizinone cores. | researchgate.net |

Biological Significance and Mechanistic Investigations of 2 Pyridylacetate and Its Derivatives

Molecular Interactions with Enzymatic Systems and Biochemical Pathways

The engagement of 2-pyridylacetate and its derivatives with various enzymes is a critical aspect of their biological profile. These interactions range from being a metabolic byproduct in key pathways to actively inhibiting crucial enzymatic targets.

Interaction with Monoamine Oxidase (MAO) Enzymes as a Metabolite

2-Pyridylacetic acid is primarily recognized as the major metabolite of betahistine (B147258), a drug used in the treatment of Ménière's disease. researchgate.net Following administration, betahistine undergoes rapid and extensive metabolism, almost entirely converted into 2-pyridylacetic acid by the action of monoamine oxidase (MAO) enzymes. researchgate.netnih.gov Specifically, MAO-A is involved in converting monoamines into their corresponding carboxylic acids through an aldehyde intermediate. researchgate.net This metabolic process is so complete that plasma levels of the parent drug, betahistine, are often undetectable, making 2-pyridylacetic acid a surrogate marker for its presence and pharmacokinetics. researchgate.netnih.gov While 2-pyridylacetic acid itself is generally considered to have no known pharmacological activity in humans, its formation is a direct consequence of MAO activity, highlighting a significant interaction within this critical enzymatic pathway that regulates neurotransmitters like serotonin (B10506) and noradrenaline. researchgate.netnih.govresearchgate.net

Inhibition Studies of Cytochrome P450 Enzymes (Aromatase and Lyase)

Derivatives containing a pyridine (B92270) ring, a core component of this compound, have been extensively investigated as inhibitors of key steroidogenic cytochrome P450 enzymes, namely CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP19A1 (aromatase). The inhibition of these enzymes is a crucial strategy in combating hormone-dependent cancers like prostate and breast cancer. acs.orgnih.gov

CYP17A1 (17,20-Lyase) Inhibition: The lyase function of CYP17A1 is essential for androgen biosynthesis. nih.gov Research has shown that esters of 3- and 4-pyridylacetic acid are effective inhibitors of human testicular 17α-hydroxylase/C17,20-lyase. researchgate.netnih.gov The pyridine-based drug abiraterone (B193195) is a powerful, approved inhibitor of P450 17A1 for the treatment of prostate cancer. nih.gov The development of non-steroidal inhibitors is a major focus, with various pyridine-containing compounds being designed to bind to the enzyme's active site. uni-saarland.demdpi.com For instance, linking pyridine and imidazole (B134444) moieties via a benzene (B151609) ring has yielded structures that occupy the same binding pocket as steroidal substrates. mdpi.com

CYP19A1 (Aromatase) Inhibition: Aromatase catalyzes the final step in estrogen biosynthesis, making it a prime target for treating hormone-dependent breast cancer. connectjournals.com Numerous pyridine-containing derivatives have been synthesized and evaluated as aromatase inhibitors. The nitrogen atom of the pyridine ring is thought to coordinate with the central heme iron of the cytochrome P450 enzyme, leading to inhibition. nih.gov

Studies have explored various scaffolds incorporating the pyridine moiety:

Benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives have shown inhibitory activity, with the benzofuran (B130515) component being essential for enzyme binding. tandfonline.com

Isoflavone-based derivatives , such as 2-(4'-pyridylmethyl)thioisoflavones, have been developed as a novel class of synthetic aromatase inhibitors. nih.gov

1,2,3-Triazole scaffolds hybridized with a pyridine ring have been synthesized to create potent antiproliferative molecules that act via aromatase inhibition. ekb.eg

Benzimidazole-pyridine derivatives have also been designed and evaluated as potential aromatase inhibitors. researchgate.net

The potency of these inhibitors can be significant, with some pyridine-based benzofuran derivatives showing IC₅₀ values in the low nanomolar range, comparable to the clinical inhibitor letrozole. nih.gov

| Compound Class | Target Enzyme | Key Findings / IC₅₀ Values | Source |

|---|---|---|---|

| Esters of 3- and 4-pyridylacetic acid | CYP17A1 (17α-hydroxylase/C17,20-lyase) | Demonstrated potent inhibitory activity. | researchgate.netnih.gov |

| Benzofuran-2-yl-(4-fluorophenyl)-3-pyridylmethanol | CYP19A1 (Aromatase) | IC₅₀ = 7.0 µM | tandfonline.com |

| 6-O-but-2-yne benzofuran pyridyl derivative (4-Br) | CYP19A1 (Aromatase) | IC₅₀ = 0.83 nM | nih.gov |

| 6-O-pent-2-yne benzofuran pyridyl derivative (4-Cl) | CYP19A1 (Aromatase) | IC₅₀ = 0.92 nM | nih.gov |

| Letrozole (Reference) | CYP19A1 (Aromatase) | IC₅₀ = 0.70 nM | nih.gov |

General Enzyme Inhibition Studies

Beyond the P450 family, derivatives of this compound have been synthesized and tested against other significant enzyme targets, particularly those involved in neurological diseases. Novel 1,3,4-oxadiazole (B1194373) derivatives synthesized from ethyl this compound have been identified as potent inhibitors of both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE). nih.gov These enzymes are critical targets for conditions like depression and Alzheimer's disease. nih.gov Kinetic analysis of some elastase inhibitors revealed a competitive inhibition mechanism, where the inhibitor forms an enzyme-inhibitor complex. academie-sciences.fr Furthermore, thiosemicarbazone-based derivatives have shown effective, non-competitive inhibition against the Glucose 6-Phosphate Dehydrogenase (G6PD) enzyme. nih.gov

| Compound/Derivative Class | Target Enzyme | Reported IC₅₀ / Kᵢ Values | Source |

|---|---|---|---|

| 1,3,4-Oxadiazole derivatives | MAO-A | IC₅₀: 0.11-3.46 µM | nih.gov |

| 1,3,4-Oxadiazole derivatives | MAO-B | IC₅₀: 0.80-3.08 µM | nih.gov |

| 1,3,4-Oxadiazole derivatives | AChE | IC₅₀: 0.83-2.67 µM | nih.gov |

| Thiosemicarbazone-based aza-ylides | G6PD | IC₅₀: 40.77-58.0 µM; Kᵢ: 53.79-62.26 µM | nih.gov |

Mechanistic Basis of Activity for Synthesized Derivatives

The incorporation of the this compound scaffold into more complex heterocyclic systems has yielded a multitude of derivatives with potent antimicrobial and antiviral activities. Mechanistic studies have begun to unravel how these molecules exert their effects at a molecular level.

Mechanistic Studies of Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Derivatives of this compound, particularly those containing heterocyclic moieties like 1,2,4-triazole, 1,3,4-thiadiazole (B1197879), and 1,3,4-oxadiazole, exhibit significant antimicrobial properties. connectjournals.com

Antifungal Mechanisms: Many 1,2,4-triazole-based antifungals function by inhibiting the biosynthesis of the fungal cell membrane. pharm.or.jp They achieve this by directly interacting with a cytochrome P-450 enzyme responsible for the 14-α-demethylation of lanosterol, a crucial step in producing ergosterol, the main sterol in fungal cell membranes. pharm.or.jp The introduction of fluorine atoms into these triazole derivatives can dramatically enhance biological activity due to increased lipid solubility and the strength of the carbon-fluorine bond. pharm.or.jp The covalent bonding of multiple biologically active heterocyclic cores, such as linking a 1,3,4-thiadiazole ring to other systems, can lead to compounds with improved synergistic activity.

Mechanistic Studies of Antiviral Activity (e.g., Anti-HIV-1)

A significant body of research has focused on the anti-HIV activity of this compound derivatives. These compounds can interfere with the HIV replication cycle at multiple stages through diverse mechanisms. acs.org

Reverse Transcriptase (RT) Inhibition: A common mechanism for pyridine derivatives is the inhibition of HIV-1 reverse transcriptase, a critical enzyme for converting viral RNA into DNA. acs.org Many synthesized derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These NNRTIs bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that disrupts its catalytic activity. Molecular modeling studies of certain 5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine (B13867177) derivatives suggest the formation of hydrogen bonds with amino acids within this non-nucleoside binding site of the RT. nih.gov

Post-Integration Inhibition: Some novel pyridine oxide derivatives exhibit a dual mode of action. In addition to potential RT inhibition, they have been shown to interfere with a post-integration step in the HIV replication cycle. This indicates they can inhibit viral gene expression or other late-stage processes, making them active in both acutely and chronically infected cells.

Capsid Modulation: A novel series of 2-pyridone-bearing phenylalanine derivatives have been identified as HIV capsid (CA) modulators. The HIV capsid protein is essential for multiple stages of the viral life cycle, including reverse transcription and nuclear import. These compounds target the capsid protein, disrupting its function and thereby inhibiting viral replication. This represents an underexploited therapeutic target.

Entry Inhibition: Peptide triazole (PT) inactivators of HIV-1, which can be conceptually related to derivatives combining amino acid and heterocyclic motifs, have been shown to engage the gp120 envelope protein. tandfonline.com This interaction can block both CD4 receptor and coreceptor binding, effectively preventing the virus from entering host cells. tandfonline.com

| Compound/Derivative Class | Target/Mechanism | Reported EC₅₀ Values | Source |

|---|---|---|---|

| Imidazo[1,2-a]pyridine-Schiff base (Compound 4a) | Anti-HIV-1 (RT suspected) | EC₅₀ = 82.02 µg/mL | |

| Imidazo[1,2-a]pyridine-Schiff base (Compound 4a) | Anti-HIV-2 (RT suspected) | EC₅₀ = 47.72 µg/mL | |

| 2-Pyridone-bearing phenylalanine (Compound FTC-2) | Anti-HIV-1 (Capsid Modulator) | EC₅₀ = 5.36 µM | |

| 2-Pyridone-bearing phenylalanine (Compound TD-1a) | Anti-HIV-2 (Capsid Modulator) | EC₅₀ = 4.86 µM | |

| Ethyl 2-(this compound) derivatives | Anti-HIV-1 | Generally non-selective (CC₅₀ >100 µM) | connectjournals.com |

Mechanistic Studies of Anticancer Activity

The anticancer potential of this compound derivatives has been explored through various mechanistic studies, revealing multiple pathways through which these compounds may exert their cytotoxic effects. Research indicates that the core structure of this compound serves as a versatile scaffold for developing novel therapeutic agents.

A primary mechanism identified is the induction of apoptosis and cellular damage in cancer cells. Studies involving novel derivatives of bis(2-aminoethyl)amine incorporating the this compound moiety demonstrated cytotoxic activity against a panel of human cancer cell lines. Follow-up investigations using lactate (B86563) dehydrogenase assays, assessments of apoptotic activity, and interleukin-6 assays confirmed their anticancer effects, with one specific compound showing particularly promising results in all biological evaluations. researchgate.net

Another significant avenue of anticancer action is through photodynamic therapy (PDT). A series of 3-phenyl pyrano[4,3-b]quinolizine compounds, synthesized using this compound, were developed as photosensitizers. mdpi.com These molecules were found to generate reactive oxygen species (ROS), especially singlet oxygen (¹O₂), when exposed to LED light. mdpi.com Certain derivatives exhibited high efficiency in ¹O₂ generation in aqueous environments where they aggregate, which contributes to their ability to destroy cancer cells. In vitro studies confirmed that these compounds showed potent anti-tumor activity against human colon cancer cells (Colo205) upon light exposure, highlighting their potential as novel photosensitizers for PDT. mdpi.com

Furthermore, the functionalization of the this compound structure has led to derivatives with antiproliferative properties. A study on the copper-catalyzed α-indolmethylation of 2-pyridylacetates produced several compounds that exhibited antiproliferative activity against various cancer cell lines. researchgate.net Similarly, other synthesized pyridine derivatives have demonstrated notable in vitro antitumor activities at low concentrations against 59 different human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. nih.gov Some of these compounds showed high selectivity, particularly against leukemia cell lines. nih.gov

The table below summarizes the findings from mechanistic studies on the anticancer activity of this compound derivatives.

| Derivative Class | Investigated Mechanism | Model System | Key Findings |

| Bis(2-aminoethyl)amine derivatives | Cytotoxicity, Apoptosis Induction | Human cancer cell lines (unspecified), Normal (HaCaT) cell lines | Found to be non-cytotoxic to normal cells but active against cancer cell lines; one compound showed high efficacy. researchgate.net |

| 3-Phenyl pyrano[4,3-b]quinolizine derivatives | Photodynamic Therapy (PDT), Reactive Oxygen Species (ROS) Generation | Human colon cancer cells (Colo205) | Act as photosensitizers, generating singlet oxygen upon light exposure, leading to potent anti-tumor activity. mdpi.com |

| α-Indolmethylated 2-pyridylacetates | Antiproliferative Activity | Different cancer cell lines (unspecified) | Biological evaluation revealed that several products exhibited antiproliferative activity. researchgate.net |

| General Pyridine derivatives | Antitumor Activity | 59 human tumor cell lines | Exhibited significant antitumor activity at low concentrations; some were highly selective for leukemia cell lines. nih.gov |

Theoretical and Computational Studies of 2 Pyridylacetate Systems

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of 2-pyridylacetate and its derivatives have been explored using computational methods, with a focus on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. physchemres.orgnih.gov A smaller gap generally suggests higher reactivity. nih.gov

Density Functional Theory (DFT) calculations are frequently employed to determine these electronic properties. physchemres.orgscielo.br For instance, in studies of related pyridine (B92270) derivatives, the HOMO and LUMO orbitals were found to be located around the aromatic rings. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org Analysis of the HOMO-LUMO gap helps in understanding the charge transfer that occurs within the molecule. nih.gov

In the context of metal complexes containing ligands derived from this compound, such as in ruthenium polypyridyl complexes, Time-Dependent DFT (TD-DFT) calculations are used to interpret their electronic absorption spectra. rsc.org These calculations help assign electronic transitions, such as metal-to-ligand charge transfer (MLCT) and intraligand (IL) transitions. rsc.org The electronic structure and the HOMO-LUMO energy gap in such complexes can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the ligands. rsc.org

| Parameter | Value | Reference |

| HOMO Energy | -5.8 eV | rsc.org |

| LUMO Energy | -3.2 eV | rsc.org |

| HOMO-LUMO Gap | 2.6 eV | rsc.org |

| Primary Electronic Transition | MLCT (Ru→bpy) | rsc.org |

Molecular Modeling of Ligand-Enzyme Interactions

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are employed to study the interactions between this compound derivatives and biological targets like enzymes. nih.govmdpi.coma-star.edu.sg These methods provide insights into the binding modes, interaction energies, and conformational changes that occur upon binding. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. unpad.ac.id This is followed by MD simulations to assess the stability of the docked complex and to observe the dynamics of the interactions over time. researchgate.net The analysis of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and specificity. unpad.ac.id

While specific studies focusing solely on the interaction of this compound with enzymes were not detailed in the provided search results, the general applicability of these methods is well-established for pyridine derivatives. For instance, in the study of other enzyme inhibitors, MD simulations have been used to understand how mutations in the active site can affect substrate binding and catalytic activity. osti.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgtaylorandfrancis.com QSAR models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.govnih.gov

For derivatives of this compound, QSAR studies can be performed to correlate their structural features with a specific biological activity, such as antimicrobial or anticancer effects. researchgate.netbpasjournals.com These studies typically involve calculating a set of molecular descriptors for each compound, which can be physicochemical properties or theoretical molecular descriptors. wikipedia.org Statistical methods, such as multiple linear regression (MLR), are then used to build a QSAR model. nih.gov

A study on ethyl 2-(this compound) derivatives involved the use of QSAR techniques to determine their potential antimicrobial activity. researchgate.net The models developed can help in identifying the key structural features that influence the biological activity, thereby directing the synthesis of more effective derivatives. nih.gov

Environmental Behavior and Degradation Pathways of 2 Pyridylacetate

Microbial Degradation Mechanisms and Pathways of Pyridine (B92270) and its Acetate (B1210297) Derivatives

The microbial transformation of pyridine and its derivatives is a key process in their environmental degradation. ias.ac.in Studies have revealed that the biodegradation of these compounds can occur under both aerobic and anaerobic conditions, involving a variety of bacteria, fungi, and enzymes. nih.gov The specific degradation pathway often depends on the microbial species and the substituents on the pyridine ring. ias.ac.innih.gov

Two primary patterns of aerobic biodegradation for pyridine compounds have been identified. One pathway involves hydroxylation, where hydroxylated derivatives serve as intermediates. This is common for compounds like picolinate (B1231196), nicotinate, and hydroxypyridines. ias.ac.in A second, reductive pathway, which does not proceed via hydroxylated intermediates, is involved in the degradation of pyridine and α-picoline, forming intermediates like succinic semialdehyde. ias.ac.in

Several bacterial strains have been isolated and characterized for their ability to degrade pyridine and its derivatives. These include species from genera such as Arthrobacter, Bacillus, Nocardia, Pseudomonas, and Paracoccus. ias.ac.inresearchgate.netnih.gov For instance, Arthrobacter sp. strain 68b has been shown to possess a complete catabolic pathway for pyridine, encoded on a plasmid. nih.gov This pathway involves a direct ring cleavage catalyzed by a monooxygenase system, ultimately converting pyridine to succinic acid. nih.gov Similarly, a Paracoccus sp. isolated from aerobic granules degrades pyridine through a pathway involving hydroxylation and ring cleavage. researchgate.net The rate of transformation is influenced by the nature of the substituents on the pyridine ring, with pyridine carboxylic acids generally degrading faster than other derivatives like methylpyridines or aminopyridines. nih.gov

The initial steps of degradation are crucial and often involve monooxygenase or dioxygenase enzymes that destabilize the aromatic ring, making it susceptible to cleavage. d-nb.infovu.lt In some pathways, the oxygen incorporated into the ring is derived from water, suggesting that these reactions could also happen in anaerobic environments. nih.gov The ultimate fate of the pyridine ring is its mineralization to simpler molecules like carbon dioxide, water, and ammonia. researchgate.net

Table 1: Microbial Strains and Pathways in Pyridine Derivative Degradation

| Microbial Genus/Species | Degradation Pathway Highlights | Intermediates | Final Products | Citations |

|---|---|---|---|---|

| Arthrobacter sp. | Plasmid-borne gene cluster; direct ring cleavage via monooxygenase. | (Z)-N-(4-oxobut-1-enyl)formamide | Succinic acid | nih.govvu.lt |

| Nocardia sp. | Degrades pyridine-N-oxide via 2-hydroxypyridine. | 2-hydroxypyridine | Maleamate | ias.ac.in |

| Bacillus brevis | Utilizes isonicotinate (B8489971) and 2-hydroxypyridine. | Succinic semialdehyde | Not specified | ias.ac.ind-nb.info |

| Paracoccus sp. | Pathway involves hydroxylation, ring cleavage, carbonylation, and carboxylation. | 2,4-dihydroxy-2H-pyridine-3-one, 1,2-dihydro-pyridin-2-ol | Not specified | researchgate.net |

| Pseudomonas sp. | Aerobic degradation; plasmid-mediated. | Not specified | Not specified | nih.gov |

Environmental Fate and Degradation Processes in Aqueous Media